molecular formula C9H20N2O2 B14352785 Methyl 5-[(3-aminopropyl)amino]pentanoate CAS No. 91400-95-2

Methyl 5-[(3-aminopropyl)amino]pentanoate

Cat. No.: B14352785
CAS No.: 91400-95-2
M. Wt: 188.27 g/mol
InChI Key: UKEIEXKKMKXGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-aminopropyl)amino]pentanoate typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-aminopropyl)amino]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(3-aminopropyl)amino]pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of ester hydrolysis and enzyme kinetics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which Methyl 5-[(3-aminopropyl)amino]pentanoate exerts its effects involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process are primarily related to the enzymes that catalyze ester hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3-aminopropyl)amino]pentanoate is unique due to its specific structure, which includes an amino group that can participate in additional chemical reactions. This makes it more versatile compared to simpler esters like methyl acetate and ethyl acetate .

Properties

CAS No.

91400-95-2

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

methyl 5-(3-aminopropylamino)pentanoate

InChI

InChI=1S/C9H20N2O2/c1-13-9(12)5-2-3-7-11-8-4-6-10/h11H,2-8,10H2,1H3

InChI Key

UKEIEXKKMKXGLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCNCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.